molecular formula C9H9F2N B13067672 (1R,2S)-2-(2,3-Difluorophenyl)cyclopropan-1-amine CAS No. 1427524-53-5

(1R,2S)-2-(2,3-Difluorophenyl)cyclopropan-1-amine

Cat. No.: B13067672
CAS No.: 1427524-53-5
M. Wt: 169.17 g/mol
InChI Key: MCABSRDMAUTFDE-POYBYMJQSA-N
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Description

(1R,2S)-2-(2,3-Difluorophenyl)cyclopropan-1-amine is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a cyclopropane ring substituted with a 2,3-difluorophenyl group and an amine group, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(2,3-Difluorophenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor followed by the introduction of the amine group. One common method involves the use of a nitro precursor, which is reduced to the corresponding amine. For example, trans-(1R,2S)-2-(3,4-difluorophenyl)-1-nitro cyclopropane can be reduced using zinc dust in methanolic hydrochloric acid at low temperatures .

Industrial Production Methods

Industrial production methods for this compound are likely to involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(2,3-Difluorophenyl)cyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may yield imines, while reduction can produce secondary amines.

Scientific Research Applications

(1R,2S)-2-(2,3-Difluorophenyl)cyclopropan-1-amine has several scientific research applications:

Mechanism of Action

The exact mechanism of action for (1R,2S)-2-(2,3-Difluorophenyl)cyclopropan-1-amine depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The cyclopropane ring and fluorine atoms can enhance binding affinity and specificity to these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2S)-2-(2,3-Difluorophenyl)cyclopropan-1-amine is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development.

Biological Activity

(1R,2S)-2-(2,3-Difluorophenyl)cyclopropan-1-amine, identified by CAS No. 1427524-53-5, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula: C9H9F2N
  • Molecular Weight: 169.17 g/mol
  • Purity: Typically assessed for research and pharmaceutical applications.
  • Storage Conditions: Should be kept in a dark place under inert atmosphere at 2-8°C to maintain stability .

The biological activity of this compound is primarily linked to its interaction with various receptors and enzymes. It has been noted for its role as an intermediate in the synthesis of reversible P2Y12 receptor antagonists. These antagonists are crucial for preventing thrombotic events, particularly in patients with acute coronary syndrome or myocardial infarction .

Pharmacological Activities

  • Antiplatelet Activity:
    • The compound acts as a reversible antagonist of the P2Y12 receptor, which is essential in platelet aggregation processes. This mechanism is pivotal for therapeutic strategies aimed at reducing cardiovascular risks associated with thrombus formation.
  • Cytotoxic Effects:
    • Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. Although specific data on this compound is limited, related compounds have shown IC50 values indicating significant anti-proliferative activity .

Structure-Activity Relationships (SAR)

The efficacy of this compound can be understood through SAR studies that highlight the importance of fluorine substituents on the phenyl ring. These studies indicate that:

  • The presence of fluorine atoms enhances lipophilicity and receptor binding affinity.
  • Variations in the cyclopropane structure can lead to different biological activities and potency levels.

Case Study 1: Antithrombotic Efficacy

In a study examining the efficacy of P2Y12 antagonists derived from cyclopropanamine structures, it was demonstrated that modifications leading to increased fluorination resulted in enhanced antiplatelet activity. The specific compound this compound was noted for its promising profile in preclinical models .

Case Study 2: Cancer Cell Line Studies

Research involving structurally similar compounds indicated that certain derivatives showed potent inhibition against cancer cell proliferation. For instance, analogs with similar cyclopropane frameworks exhibited IC50 values in the nanomolar range against various cancer lines such as SNU16 and KG1 . While direct data on this compound is sparse, these findings suggest potential avenues for exploration.

Properties

CAS No.

1427524-53-5

Molecular Formula

C9H9F2N

Molecular Weight

169.17 g/mol

IUPAC Name

(1R,2S)-2-(2,3-difluorophenyl)cyclopropan-1-amine

InChI

InChI=1S/C9H9F2N/c10-7-3-1-2-5(9(7)11)6-4-8(6)12/h1-3,6,8H,4,12H2/t6-,8+/m0/s1

InChI Key

MCABSRDMAUTFDE-POYBYMJQSA-N

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=C(C(=CC=C2)F)F

Canonical SMILES

C1C(C1N)C2=C(C(=CC=C2)F)F

Origin of Product

United States

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